Ronidazole

Antiprotozoal efficacy Trichomoniasis In vivo murine model

Ronidazole (CAS 7681-76-7) is the only 5-nitroimidazole effective against feline Tritrichomonas foetus—an organism resistant to metronidazole and tinidazole. Its carbamate side-chain confers distinct pharmacokinetics: near-complete oral bioavailability (~100%) and 10.5 h half-life in cats, precluding generic substitution. Superior anti-C. difficile kinetics (MIC 0.125 μg/mL) and 26.5-fold mutagenic activity make it an essential reference for nitroimidazole SAR and genotoxicity studies. Ideal for antiprotozoal screening, anticlostridial mechanism research, and analytical method development. Procure ≥98% purity material for your R&D programs.

Molecular Formula C6H8N4O4
Molecular Weight 200.15 g/mol
CAS No. 7681-76-7
Cat. No. B000806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRonidazole
CAS7681-76-7
SynonymsRidzol
Ronida
Ronidazol
Ronidazole
Molecular FormulaC6H8N4O4
Molecular Weight200.15 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1COC(=O)N)[N+](=O)[O-]
InChIInChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11)
InChIKeyPQFRTXSWDXZRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Ronidazole CAS 7681-76-7: Veterinary Antiprotozoal 5-Nitroimidazole Compound Profile and Procurement Baseline


Ronidazole (CAS 7681-76-7) is a 5-nitroimidazole antiprotozoal agent used exclusively in veterinary medicine for the treatment of histomoniasis in poultry, swine dysentery, and feline Tritrichomonas foetus infections [1]. Structurally characterized as (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate, ronidazole shares the core nitroimidazole scaffold with metronidazole and dimetridazole but differs in its carbamate side-chain substitution, which influences both antiprotozoal spectrum and pharmacokinetic behavior [2]. The compound is not approved for human use in the United States or European Union, and its application in food-producing animals is banned in multiple jurisdictions due to genotoxicity and carcinogenicity concerns associated with the parent nitroimidazole class [3].

Why Ronidazole CAS 7681-76-7 Cannot Be Interchanged with Metronidazole or Dimetridazole in Research and Veterinary Applications


Despite sharing the 5-nitroimidazole pharmacophore, ronidazole exhibits clinically and experimentally significant deviations from metronidazole and dimetridazole in antiprotozoal spectrum, target organism susceptibility, and pharmacokinetic disposition that preclude generic substitution [1]. Minor structural modifications among 5-nitroimidazoles produce marked alterations in therapeutic potency and organism-specific efficacy profiles; ronidazole is uniquely effective against feline Tritrichomonas foetus—an organism demonstrably resistant to metronidazole and tinidazole in clinical settings—while dimetridazole, ipronidazole, and ronidazole collectively control histomoniasis in poultry, a spectrum distinct from metronidazole's primary applications [2]. Furthermore, ronidazole's near-complete oral bioavailability (≈100%) and prolonged terminal half-life (10.5 h) in cats differ substantially from metronidazole's pharmacokinetic profile, necessitating species-specific dosing regimens and precluding simple dose-equivalent interchange [3]. The quantitative evidence below substantiates these differentiation claims.

Ronidazole CAS 7681-76-7: Quantified Comparator Evidence for Scientific Selection and Procurement


Ronidazole Demonstrates Several-Fold Higher In Vivo Potency than Metronidazole and Dimetridazole in Murine T. foetus Model

In a head-to-head comparative evaluation of six 5-nitroimidazoles using a murine Trichomonas foetus infection model, ronidazole exhibited several-fold greater therapeutic potency than both metronidazole and dimetridazole [1]. The study noted that while in vitro inhibitory concentrations showed only minor differences among compounds, marked differences emerged in therapeutic potency for controlling experimental trichomoniasis [1].

Antiprotozoal efficacy Trichomoniasis In vivo murine model

Ronidazole Exhibits Faster Trophozoite Killing Kinetics than Metronidazole Against Feline T. foetus In Vitro

In a time-kill microdilution study comparing ronidazole and metronidazole against feline Tritrichomonas foetus isolates, ronidazole demonstrated significantly faster reduction in trophozoite survival [1]. While 24-hour susceptibility testing revealed no significant difference in MIC values between the two compounds, the time-kill assay at concentrations of 1.25 μg/mL and 2.5 μg/mL showed ronidazole had a faster rate of trophozoite killing [1].

Time-kill assay Tritrichomonas foetus Feline trichomonosis

Ronidazole Achieves Near-Complete Oral Bioavailability (99.64%) and Prolonged Half-Life (10.50 h) in Feline Pharmacokinetic Studies

A randomized crossover pharmacokinetic study in six healthy cats evaluated single-dose intravenous (mean 9.2 mg/kg) and oral immediate-release capsule (mean 28.2 mg/kg) administration of ronidazole [1]. Systemic absorption of oral ronidazole was rapid and complete, achieving 99.64% (±16.54%) bioavailability with plasma detection within 10 minutes post-dosing [1]. The terminal half-life was 10.50 (±0.82) hours following oral administration, and the drug remained detectable in all cats at 48 hours post-dose [1].

Pharmacokinetics Bioavailability Feline

Ronidazole Inhibits Clinical C. difficile Isolates at MIC 0.125 μg/mL with Superior Killing Kinetics Versus Metronidazole

In a drug repurposing study evaluating ronidazole for Clostridioides difficile infection (CDI), ronidazole inhibited the growth of clinical C. difficile isolates, including NAP1 and toxigenic strains, at a very low concentration of 0.125 μg/mL [1]. Ronidazole demonstrated superior killing kinetics compared with metronidazole, an established anticlostridial agent from the same chemical category [1]. Furthermore, in a mouse model of CDI, ronidazole outperformed metronidazole when both were tested at a dose of 1 mg/kg daily [1].

Clostridioides difficile Antibacterial Drug repurposing

Ronidazole Exhibits Highest Mutagenic Activity Among Tested 5-Nitroimidazoles in Bacterial Fluctuation Assays

In Luria and Delbrück's fluctuation test evaluating the mutagenic action of 5-nitroimidazole derivatives, ronidazole demonstrated the highest mutagenic activity among all substances tested, increasing the mutation rate of Klebsiella pneumoniae grown in 0.1 mM solutions by a factor of 26.5 [1]. In comparison, the mutation frequency of bacteria grown in 0.1 mM solutions of metronidazole, nimorazole, and dimetridazole was increased only 3- to 7-fold above the normal spontaneous mutation rate [1].

Mutagenicity Genotoxicity Safety assessment

Ronidazole Demonstrates Moderate Tissue Residue Persistence Relative to Dimetridazole and Metronidazole in Shrimp Depletion Study

A comparative residue depletion study in black tiger shrimp (Penaeus monodon) following 24-hour in-water medication evaluated the persistence of three banned nitroimidazoles: dimetridazole (DMZ), metronidazole (MNZ), and ronidazole (RNZ) [1]. On day 8 post-treatment, the parent drug residues measured were: DMZ at 40.5-55 μg/kg, RNZ at 8.8-18.7 μg/kg, and MNZ at 0.12-1.0 μg/kg [1]. All three parent drugs remained detectable for at least 8 days post-treatment, though with markedly different residual concentrations [1].

Residue depletion Food safety Withdrawal period

Optimal Research and Veterinary Application Scenarios for Ronidazole CAS 7681-76-7 Based on Quantitative Evidence


Feline Tritrichomonas foetus Infection Research and Off-Label Treatment

Ronidazole is the only drug demonstrated effective for eliminating feline T. foetus infection, with dosing at 30-50 mg/kg orally twice daily for 14 days capable of resolving diarrhea and eradicating infection [1]. This application is directly supported by its faster time-kill kinetics against T. foetus relative to metronidazole (Evidence Item 2) and its near-complete oral bioavailability (99.64%) with prolonged half-life (10.50 h) enabling once-daily dosing consideration (Evidence Item 3). However, users must monitor for reversible neurotoxicity, particularly at doses ≥30 mg/kg [1].

Clostridioides difficile Infection Research and Drug Repurposing Studies

Ronidazole demonstrates potent in vitro activity against clinical C. difficile isolates at MIC 0.125 μg/mL and superior killing kinetics versus metronidazole (Evidence Item 4). Its in vivo superiority at 1 mg/kg daily in murine CDI models supports its use as a research tool for investigating anticlostridial mechanisms and as a repurposing candidate [2]. The compound's selectivity—inhibiting C. difficile while sparing commensal gut flora—further distinguishes it for microbiome-sparing CDI research applications [2].

Nitroimidazole Mutagenicity and Structure-Activity Relationship Studies

Ronidazole's 26.5-fold mutagenic activity in bacterial fluctuation assays—substantially exceeding the 3-7 fold increases observed with metronidazole and dimetridazole (Evidence Item 5)—makes it a valuable reference compound for structure-activity relationship studies investigating the molecular determinants of nitroimidazole genotoxicity. This high mutagenic potency also necessitates stringent laboratory safety protocols, including appropriate personal protective equipment and waste handling procedures [3].

Veterinary Antiprotozoal Efficacy Screening in Non-Food-Producing Animals

Ronidazole's several-fold higher in vivo potency against T. foetus relative to metronidazole and dimetridazole in murine models (Evidence Item 1) positions it as a positive control or test compound in antiprotozoal screening programs targeting nitroimidazole-responsive protozoa in companion animals and laboratory species. Its distinct spectrum—effective against histomoniasis in poultry and swine dysentery—warrants its inclusion in comparative efficacy panels when evaluating novel antiprotozoal candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ronidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.